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molecular formula C10H12O2 B8791345 5,6-Dihydro-3,6-dimethylbenzofuran-2(4h)-one CAS No. 80417-97-6

5,6-Dihydro-3,6-dimethylbenzofuran-2(4h)-one

Cat. No. B8791345
M. Wt: 164.20 g/mol
InChI Key: ZRTWVYJNKXXDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391365B1

Procedure details

A mixture of 1000 g of 5,6-dihydro-3,6-dimethyl-2(4H)-benzofuranone, 2000 ml of dibutyl maleate and 50 g of palladium-on-charcoal, 5% by weight, was heated for approx. 3 hours at 170° C. in an autoclave under autogenous pressure. After filtration, the product was purified by fractionating on an 80 cm packed column. Approx. 735 g of pure 3,6-dimethyl-2(3H)-benzofuranone were obtained at a b.p. of approx. 90° C. at 1 mbar.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:12])[O:4][C:5]2[C:6]=1[CH2:7][CH2:8][CH:9]([CH3:11])[CH:10]=2>[Pd].C(OCCCC)(=O)/C=C\C(OCCCC)=O>[CH3:1][CH:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=2[O:4][C:3]1=[O:12]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
CC=1C(OC=2C1CCC(C2)C)=O
Name
Quantity
50 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
2000 mL
Type
solvent
Smiles
C(\C=C/C(=O)OCCCC)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the product was purified

Outcomes

Product
Name
Type
product
Smiles
CC1C(OC2=C1C=CC(=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 735 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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